REACTION_CXSMILES
|
Cl[C:2]1[C:3]([C:24]([NH:26]C2C=CC=CC=2)=O)=[CH:4][C:5]2[N:6](C(CC3CCC(F)(F)CC3)=C(C(F)(F)F)[N:10]=2)[CH:7]=1.[Cl:33]C1C(C(O)=O)=CC2N(C(CC3CCC(F)(F)CC3)=C(C(F)(F)F)N=2)C=1.NC1C=CC=CC=1>>[NH2:10][C:5]1[C:4]([Cl:33])=[C:3]([C:24]#[N:26])[CH:2]=[CH:7][N:6]=1
|
Name
|
Compound 107
|
Quantity
|
40.9 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(C1)C(=C(N2)C(F)(F)F)CC2CCC(CC2)(F)F)C(=O)NC2=CC=CC=C2
|
Name
|
6-chloro-3-(4,4-difluorocyclohexylmethyl)-2-trifluoromethylimidazo[1,2-a]pyridine-7-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(C1)C(=C(N2)C(F)(F)F)CC2CCC(CC2)(F)F)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=CC(=C1Cl)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |